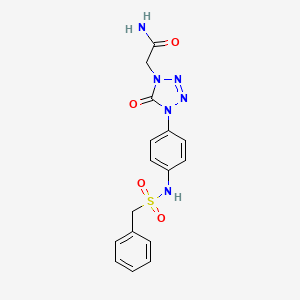

4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole

Übersicht

Beschreibung

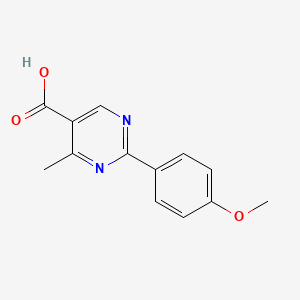

“4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole” is a chemical compound that is related to the class of compounds known as nitroimidazoles . It is synthesized by reacting 2-methyl-nitroimidazole and epichlorohydrin .

Synthesis Analysis

The synthesis of “4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole” involves the alkylation of 5-phenyl-1H-tetrazole and 4-nitro-2H-1,2,3-triazole with 1-chloro-2,3-epoxy-propane . This process is followed by dehydrochlorination of the intermediate chlorohydrin .Molecular Structure Analysis

The molecular structure of “4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole” includes a pyrazole ring with a nitro group at the 4-position and an oxirane ring attached to the 1-position through a methylene group .Wissenschaftliche Forschungsanwendungen

Energetic Materials Development

Novel pyrazoles, including those with nitro substituents, have been designed and synthesized for use as energetic materials. These compounds exhibit promising energetic performance, with positive oxygen balances and potential as environmentally benign alternatives to traditional energetic materials. Their properties, such as impact sensitivity and thermal stability, have been thoroughly evaluated, highlighting their applicability in this domain (Dalinger et al., 2015).

Synthesis and Characterization

The synthesis of pyrazole compounds has been reported, demonstrating various chemical reactions and characterizations. For instance, reactions involving nitroalkenes have led to the regioselective synthesis of phosphonylpyrazoles, illustrating the chemical versatility and potential for further functionalization of pyrazole derivatives (Muruganantham, Mobin, Namboothiri, 2007).

Magnetic and Luminescence Properties

Studies have explored the multifunctional properties of pyrazole-based compounds, including their behavior as single-molecule magnets (SMMs), luminescence, and magnetocaloric effects. These investigations reveal the potential of pyrazole derivatives in the development of multifunctional molecular materials with diverse applications in magnetism and optoelectronics (Li et al., 2021).

Herbicidal Applications

The herbicidal activity of pyrazole derivatives has been a subject of study, with certain compounds exhibiting significant pre-emergent activity against narrowleaf weed species. This research contributes to the development of novel herbicides, highlighting the agricultural applications of pyrazole compounds (Clark, 1996).

Antibacterial Research

Research into the antibacterial properties of pyrazole-containing compounds, such as PA-824, demonstrates their efficacy in treating tuberculosis. These studies underscore the potential of pyrazole derivatives in medical research, offering new avenues for the treatment of infectious diseases (Nuermberger et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-nitro-1-(oxiran-2-ylmethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)3-6-4-12-6/h1-2,6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZVMNQUUUAGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide](/img/structure/B2713146.png)

![[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine](/img/structure/B2713149.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2713159.png)

![ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2713160.png)

![N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2713162.png)

![2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid](/img/structure/B2713163.png)

![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2713165.png)